molecular formula C17H23NO4S B5578626 (1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol

(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol

Cat. No. B5578626
M. Wt: 337.4 g/mol
InChI Key: DRGMXTAVJOZTIV-GASCZTMLSA-N
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Description

This compound belongs to the class of azaspiro compounds, which are notable for their unique structural features and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related azaspiro compounds involves complex reactions. For instance, the synthesis of certain azaspiro nonanes has been achieved through reactions involving trimethylenemethane dianion synthons, leading to various methylidenic diols, which can be further processed to produce azaspiro structures (Alonso, Dacunha, Meléndez, & Yus, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of a related azaspiro compound was determined, providing insights into the spatial arrangement of atoms and molecular conformation (Ousmer, Braun, Ciufolini, & Perrin, 2001).

properties

IUPAC Name

1-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-2-(3-methoxyphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-22-12-3-2-4-13(9-12)23-11-16(21)18-7-5-17(6-8-18)14(19)10-15(17)20/h2-4,9,14-15,19-20H,5-8,10-11H2,1H3/t14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGMXTAVJOZTIV-GASCZTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)N2CCC3(CC2)C(CC3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)SCC(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol

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